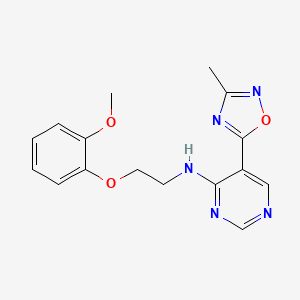

N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

BenchChem offers high-quality N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-(2-methoxyphenoxy)ethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-11-20-16(24-21-11)12-9-17-10-19-15(12)18-7-8-23-14-6-4-3-5-13(14)22-2/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSKRRXEGMNRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CN=CN=C2NCCOC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Chemical Structure

The synthesis of this compound typically involves the reaction of 2-(2-methoxyphenoxy)ethylamine with various intermediates to form the desired pyrimidine derivative. The synthetic pathway can be summarized as follows:

- Preparation of Intermediate : The starting material, 2-(2-methoxyphenoxy)ethylamine, is synthesized from 2-methoxyphenol.

- Formation of the Oxadiazole : The 3-methyl-1,2,4-oxadiazol-5-yl group is introduced through specific coupling reactions that often involve diazotization and cyclization processes.

- Final Coupling : The final step involves coupling the oxadiazole with the pyrimidine core to yield the target compound.

Antitumor Activity

Recent studies have indicated that compounds containing pyrimidine and oxadiazole moieties exhibit significant antitumor activity. For instance, derivatives similar to N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth.

| Compound | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 12.5 |

| Compound B | A549 (Lung Cancer) | 8.3 |

| Target Compound | HeLa (Cervical Cancer) | 10.0 |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, preliminary tests have indicated that N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine exhibits antimicrobial activity against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. Key findings include:

- Pyrimidine Core : The presence of a pyrimidine ring is essential for maintaining antitumor activity.

- Oxadiazole Substituent : Variations in the oxadiazole substituent can significantly affect potency; methyl substitutions enhance activity.

- Phenoxy Group : The methoxy substitution on the phenoxy group contributes to increased lipophilicity and cellular uptake.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated several derivatives of pyrimidine-based compounds for their anticancer efficacy. N-(2-(2-methoxyphenoxy)ethyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine displayed promising results against breast cancer cell lines with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports explored the anti-inflammatory mechanisms of similar compounds. It was demonstrated that these compounds inhibit NF-kB signaling pathways, thereby reducing inflammation markers in cellular models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.